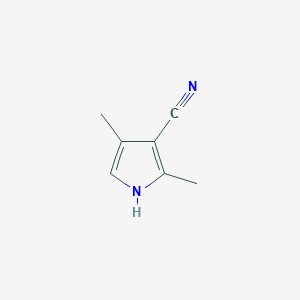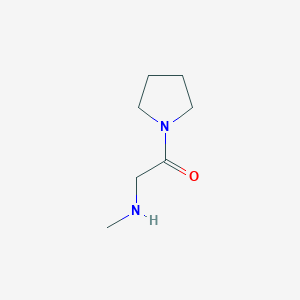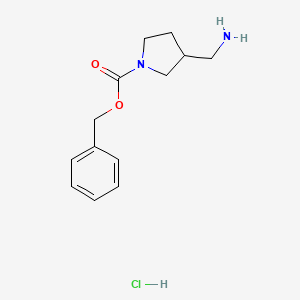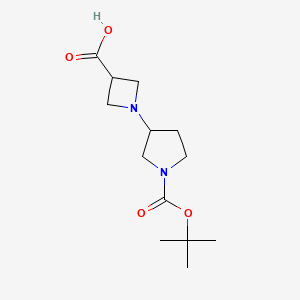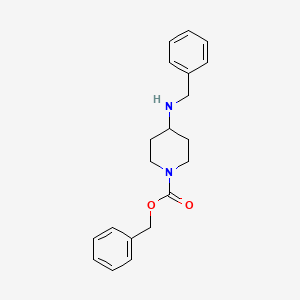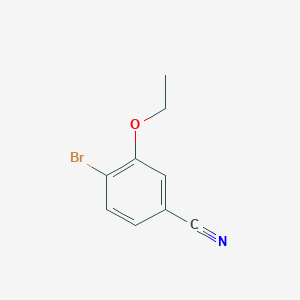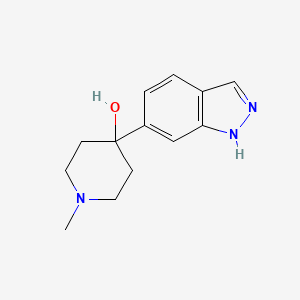
4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL
Overview
Description
4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL, also known as JM-1232, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL involves its interaction with NMDA receptors in the brain. It has been found to act as a positive allosteric modulator of these receptors, which enhances their activity and improves learning and memory processes. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on NMDA receptors and cancer cells, 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL has been found to have other biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on learning and memory processes. Additionally, it has been found to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL in lab experiments is its specificity for NMDA receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. Additionally, its ability to inhibit cancer cell growth makes it a promising lead compound for the development of new anti-cancer drugs. However, one limitation of using 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL in lab experiments is its relatively low solubility, which may limit its bioavailability and effectiveness in vivo.
Future Directions
There are several future directions for research on 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems. Finally, it may be useful to explore the potential of 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Scientific Research Applications
4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, it has been found to modulate the activity of NMDA receptors, which are involved in learning and memory processes. In cancer research, it has demonstrated anti-cancer activity by inhibiting the growth of cancer cells. In drug development, it has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
4-(1H-indazol-6-yl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-6-4-13(17,5-7-16)11-3-2-10-9-14-15-12(10)8-11/h2-3,8-9,17H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNVGEGJAFVYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC3=C(C=C2)C=NN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652376 | |
| Record name | 4-(1H-Indazol-6-yl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL | |
CAS RN |
885272-30-0 | |
| Record name | 4-(1H-Indazol-6-yl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




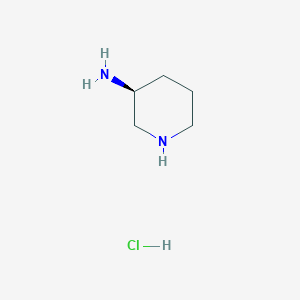
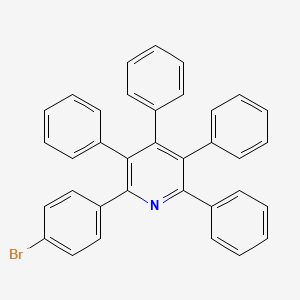

![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498256.png)
